ethyl 5-nitro-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety, a sulfonyl group, and a nitrothiophene carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which share structural similarities with this compound, are known to interact with their targets in a way that leads to a variety of biological activities . This interaction often results in changes at the cellular level, which can lead to the observed therapeutic effects .
Biochemical Pathways
It is known that indole derivatives can affect a wide range of biochemical pathways due to their ability to bind to multiple receptors . These pathways can lead to various downstream effects, contributing to the compound’s broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-nitro-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the quinoline derivative. The quinoline moiety can be synthesized through the Castagnoli–Cushman reaction, which involves the condensation of an aldehyde with an amine and a carboxylic acid . The sulfonyl group is then introduced through sulfonation reactions, often using reagents such as sulfonyl chlorides . The final step involves the esterification of the nitrothiophene carboxylate with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the sulfonyl group could yield various sulfonamide derivatives .
Scientific Research Applications
Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5-nitrothiophene-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: Used as an antimalarial drug, it also contains a quinoline moiety but lacks the sulfonyl and nitrothiophene groups.
Quinoline: The parent compound, which is simpler in structure and lacks the additional functional groups.
Sulfonamide derivatives: These compounds contain the sulfonyl group but may have different core structures.
The uniqueness of ethyl 5-nitro-2-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-3-carboxylate lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5-nitrothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7S2/c1-2-33-23(28)18-14-20(26(29)30)34-22(18)24-21(27)16-9-11-17(12-10-16)35(31,32)25-13-5-7-15-6-3-4-8-19(15)25/h3-4,6,8-12,14H,2,5,7,13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNUKWHQRXVEPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.